N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide
Description
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Propriétés
IUPAC Name |
N-[2-[[3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-7-9-15(10-8-13)18-20-23-19(22-12-11-21-14(2)27)16-5-3-4-6-17(16)26(20)25-24-18/h3-10H,11-12H2,1-2H3,(H,21,27)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKICIPZDROGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole and quinazoline moiety, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₂₄H₂₂N₆O₂S. The compound exhibits a complex structure that allows for multiple interactions within biological systems. Its unique arrangement contributes to its pharmacological properties.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, a derivative of quinazolinone-triazole-acetamide was synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated IC₅₀ values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines, suggesting potent anticancer activity .
2. Enzyme Inhibition
The compound has shown potential as an α-glucosidase inhibitor, with IC₅₀ values significantly lower than that of standard drugs like acarbose (IC₅₀ = 750 μM). In particular, derivatives displayed IC₅₀ values between 6.31 to 49.9 μM, indicating strong inhibitory effects on carbohydrate-digesting enzymes . This property may be beneficial in managing diabetes by controlling blood sugar levels.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinazoline moiety allows for intercalation into DNA strands, potentially disrupting replication and transcription processes in cancer cells .
- Enzyme Binding : The structural features facilitate binding to enzyme active sites, inhibiting their function effectively.
- Non-covalent Interactions : The triazole ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Case Studies
A notable study involved the synthesis of quinazolinone-triazole-acetamide hybrids that were screened for their α-glucosidase inhibitory activity. The findings indicated that these compounds could serve as effective agents in diabetes management due to their ability to inhibit carbohydrate metabolism .
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The results highlighted specific structural modifications that enhanced biological activity, emphasizing the importance of chemical design in developing new therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide?
- Methodology : The compound is typically synthesized via multi-step reactions starting from anthranilic acid derivatives. Key steps include nucleophilic substitution (e.g., coupling chloroacetyl chloride with amino-oxadiazole intermediates) and cyclization reactions under reflux conditions. Solvents like DMF and catalysts such as triethylamine (TEA) are critical for yield optimization. Final purification involves recrystallization or column chromatography. Characterization is performed using NMR, MS, and elemental analysis .
| Synthesis Parameters | Traditional Approach | DOE-Optimized Approach |
|---|---|---|
| Solvent | DMF or ethanol | Solvent screening via DOE |
| Catalyst | Triethylamine (TEA) | Optimized catalyst concentration |
| Temperature | Reflux (80–100°C) | Controlled gradient heating |
| Yield | 40–60% | 70–85% (post-optimization) |
Q. How is structural characterization performed for this compound?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the triazoloquinazoline core and acetamide side chain.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Elemental Analysis : Validates purity (>95% required for pharmacological studies).
- Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the aromatic region .
Advanced Research Questions
Q. What computational strategies are used to predict and optimize its reactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature gradients). Experimental validation via high-throughput screening narrows down viable synthetic routes .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target affinity (e.g., kinase inhibition).
- Dose-Response Curves : Replicate studies with standardized cell lines (e.g., HEK293 or HeLa) to minimize variability.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 values reported in literature .
Q. What experimental designs are effective for optimizing reaction yields?
- Methodology : Design of Experiments (DOE) methods, such as fractional factorial designs, systematically vary parameters (e.g., solvent ratio, catalyst loading). Response surface methodology (RSM) identifies interactions between variables, reducing trial runs by 30–50% while maximizing yield .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and metabolic clearance.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
- LC-MS/MS : Quantify parent compound and metabolites over time .
Q. What strategies validate its polypharmacological effects?
- Methodology :
- Kinase Profiling : Screen against panels of 50–100 kinases to identify off-target effects.
- Transcriptomic Analysis : RNA-seq or qPCR to assess downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2).
- Proteomics : SILAC-based workflows quantify protein expression changes in treated cells .
Q. How are structure-activity relationships (SAR) systematically explored?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and test bioactivity.
- 3D-QSAR Models : CoMFA or CoMSIA correlate structural features (e.g., logP, H-bond donors) with antimicrobial potency.
- Crystallography : Resolve ligand-target complexes (e.g., with DNA gyrase) to guide rational design .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC50 values for kinase inhibition.
Resolution Workflow :
Standardize Assay Conditions : Use identical ATP concentrations (1 mM) and incubation times (60 min).
Validate Tool Compounds : Include positive controls (e.g., staurosporine) to calibrate assay sensitivity.
Statistical Reconciliation : Apply Bland-Altman plots to assess inter-lab variability .
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